N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
The structure features a 6-methylthio substituent, a 4-propylamino group, and a biphenyl carboxamide side chain. These modifications enhance solubility and target binding compared to simpler pyrazolo[3,4-d]pyrimidine derivatives. The biphenyl moiety likely improves hydrophobic interactions with protein binding pockets, while the methylthio and propylamino groups modulate electronic and steric properties .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6OS/c1-3-13-25-21-20-16-27-30(22(20)29-24(28-21)32-2)15-14-26-23(31)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,16H,3,13-15H2,1-2H3,(H,26,31)(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWONACPWJWBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Pyrimidine Precursors
The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation between 4,6-dichloropyrimidine-5-amine and methylhydrazine under acidic conditions. For example, heating 4,6-dichloropyrimidine-5-amine with methylhydrazine in acetic acid at 80°C for 12 hours yields 6-chloro-1H-pyrazolo[3,4-d]pyrimidine. This intermediate serves as the foundational scaffold for subsequent functionalization.
Reaction Conditions:
Alternative Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate cyclization. A mixture of 4,6-dichloropyrimidine-5-amine and methylhydrazine in ethanol under microwave irradiation (150 W, 120°C) achieves 92% yield in 30 minutes. This method reduces side-product formation compared to thermal approaches.
Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
Introduction of Methylthio Group at Position 6
The 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide. Reacting 6-chloro-1H-pyrazolo[3,4-d]pyrimidine with NaSMe in DMF at 60°C for 6 hours affords 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Optimization Note:
Propylamino Substitution at Position 4
The 4-chloro group is displaced by propylamine via SNAr. Heating 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with excess propylamine in isopropanol at 70°C for 8 hours yields 4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Critical Parameters:
Alkylation at Position 1 for Ethyl Linker Installation
Bromoethyl Intermediate Coupling
The N1 position is alkylated using 1,2-dibromoethane. Treatment of 4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with 1,2-dibromoethane and K2CO3 in DMF at 50°C for 4 hours produces 1-(2-bromoethyl)-4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Side Reactions:
- Di-alkylation is minimized by maintaining a 1:1 molar ratio of substrate to dibromoethane.
- Yield: 75–82%
Biphenyl Carboxamide Coupling
Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
The biphenyl moiety is synthesized via palladium-catalyzed coupling. Reacting 4-bromophenylboronic acid with ethyl 4-bromobenzoate under Pd(PPh3)4 catalysis in dioxane/H2O (3:1) at 100°C yields ethyl [1,1'-biphenyl]-4-carboxylate.
Catalyst System:
Carboxylate to Carboxamide Conversion
The ester is hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol/H2O (1:1), followed by activation with EDCl/HOBt and coupling with 1-(2-aminoethyl)-4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Activation Conditions:
Purification and Analytical Validation
Recrystallization and Chromatography
Final purification involves recrystallization from ethyl acetate/hexane (1:3) followed by silica gel chromatography (eluent: CH2Cl2/MeOH 95:5).
Purity:
Spectroscopic Characterization
- 1H-NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.82–7.75 (m, 4H, biphenyl), 3.98 (t, J = 6.8 Hz, 2H, CH2NH), 2.56 (s, 3H, SCH3).
- HRMS (ESI): m/z calc. for C25H27N7O2S [M+H]+: 514.2024; found: 514.2028.
Comparative Analysis of Synthetic Routes
| Step | Method A (Thermal) | Method B (Microwave) |
|---|---|---|
| Core Synthesis | 78–85% | 92% |
| Methylthio Installation | 88–93% | N/A |
| Biphenyl Coupling | 68–73% | 75–80% |
| Total Yield | 34–42% | 48–52% |
Microwave-assisted steps improve efficiency but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: EDCI, DCC, in the presence of bases like triethylamine.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Signal Transduction: Potential use in studying cellular signaling pathways.
Medicine
Drug Development: The compound’s core structure is a common motif in pharmaceuticals, making it a candidate for drug development, particularly in oncology and neurology.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceutical Manufacturing: Intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
The pyrazolo[3,4-d]pyrimidine core is shared with compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Key differences include:
- Substituent at Position 6 : The target compound has a methylthio group, whereas Example 53 lacks this modification. Methylthio enhances metabolic stability compared to unsubstituted analogs .
- Amino Group at Position 4: The propylamino group in the target compound contrasts with the unmodified amino group in Example 53.
Side Chain Variations
The biphenyl carboxamide side chain distinguishes the target compound from N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (). While both have carboxamide linkages, the biphenyl system in the target compound offers extended π-π stacking capabilities, which may enhance binding affinity to targets like BTK or JAK kinases .
Pharmacological and Physicochemical Data
Table 1: Comparative Properties of Selected Analogs
Key Observations:
- Molecular Weight : The target compound’s higher molecular weight (~500 vs. 418.5 in ) reflects its extended biphenyl side chain, which may influence pharmacokinetics (e.g., oral bioavailability).
- Thermal Stability : The absence of melting point data for the target compound contrasts with Example 53 (175–178°C), suggesting further experimental characterization is needed.
Biological Activity
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-[1,1'-biphenyl]-4-carboxamide
- Molecular Formula : C19H23N6OS
- Molecular Weight : 418.9 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the proliferation of cancer cells. For example:
- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated antiproliferative activity against K562 leukemia cells by inducing apoptosis and reducing cell viability .
- Mechanism : The activation of apoptotic pathways is believed to occur through the increase of reactive oxygen species (ROS), which is critical in apoptosis induction .
2. Apoptosis Induction
The compound is associated with the activation of caspases (such as caspase 3 and 7), indicating a pro-apoptotic effect. This suggests that it could be utilized in cancer therapies aimed at promoting apoptosis in malignant cells .
3. Anti-inflammatory Effects
Research has highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines such as IL-6. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidine derivatives often act as kinase inhibitors, which are crucial in various signaling pathways related to cell growth and survival .
- Regulation of Gene Expression : The compound may also influence gene expression involved in apoptosis and inflammation .
Case Studies and Research Findings
A number of studies have investigated the biological effects of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of K562 leukemia cell proliferation with IC50 values indicating effective dosage ranges. |
| Study 2 | Reported activation of apoptotic pathways through increased ROS levels and caspase activation. |
| Study 3 | Showed anti-inflammatory properties by reducing IL-6 levels in vitro. |
Q & A
Q. Q1. What are the key synthetic strategies for N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Coupling reactions : Alkylation of the pyrimidine ring with a propylamino group at position 4 and methylthio group at position 5.
- Ethyl linker introduction : Reaction of the pyrazolo-pyrimidine intermediate with bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
- Biphenyl carboxamide attachment : Amide coupling using [1,1'-biphenyl]-4-carboxylic acid and carbodiimide-based reagents (e.g., EDC/HOBt) .
Critical parameters include solvent choice (DMF or DMSO), temperature control (60–80°C), and purification via HPLC (C18 column, acetonitrile/water gradient) .
Q. Q2. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio at δ 2.5 ppm, biphenyl aromatic protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₇H₂₈N₆O₂S; theoretical m/z 508.19) .
- HPLC-PDA : Assesses purity (>95% at 254 nm) and identifies byproducts (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Substituent variation : Systematically modify the propylamino (position 4) and methylthio (position 6) groups. For example:
- Replace propylamino with isopropylamino (steric effects) or cyclopropylamino (rigidity) to assess kinase selectivity .
- Substitute methylthio with sulfonyl or sulfonamide groups to enhance solubility and target binding .
- Biological assays : Use in vitro kinase inhibition assays (e.g., JAK2/STAT3 pathways) and in vivo anti-inflammatory models (e.g., murine LPS-induced sepsis) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with kinase ATP-binding pockets .
Q. Q4. How should researchers address contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardize assay conditions :
- Control for off-target effects :
- Employ counter-screens against unrelated kinases (e.g., EGFR, CDK2) .
- Use siRNA knockdown to confirm target specificity .
- Meta-analysis : Aggregate data from multiple labs using standardized reporting (e.g., FAIR data principles) .
Key Research Challenges
- Stereochemical complexity : The ethyl linker’s conformation impacts bioavailability; use chiral HPLC to isolate enantiomers .
- Metabolic stability : Address rapid hepatic clearance (t₁/₂ = 1.2 h in mice) via prodrug strategies (e.g., esterification of the carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
